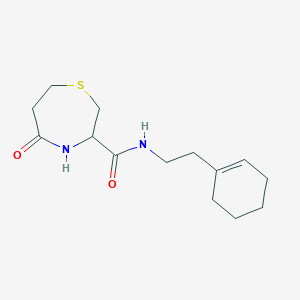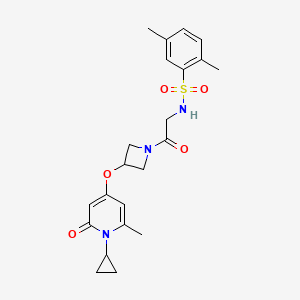![molecular formula C15H9BrO5S B2438449 3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one CAS No. 866013-25-4](/img/structure/B2438449.png)
3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Cyclization: The final step involves the cyclization of the intermediate to form the chromenone core, typically using a Lewis acid catalyst such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a phenyl derivative
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use as an antimicrobial agent against Gram-positive pathogens.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one involves its interaction with biological targets. The bromophenyl and sulfonyl groups contribute to its ability to interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the disruption of microbial cell membranes and inhibition of key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-bromophenyl)sulfonyl]morpholine
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one
Uniqueness
3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct chemical and biological properties. The presence of both the bromophenyl and sulfonyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO5S/c16-10-2-5-12(6-3-10)22(19,20)14-7-9-1-4-11(17)8-13(9)21-15(14)18/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMGYEKBSGTLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438366.png)
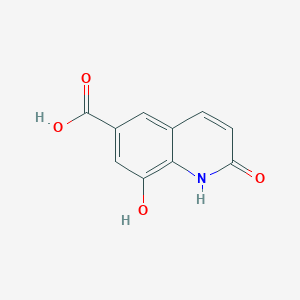
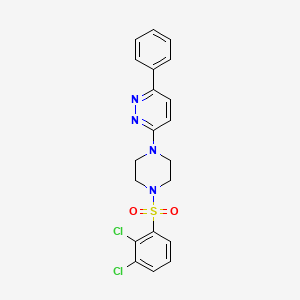
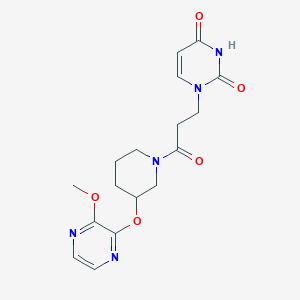
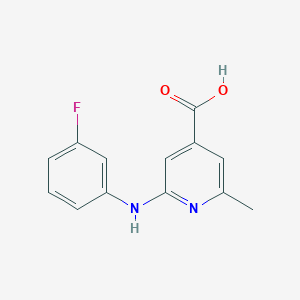
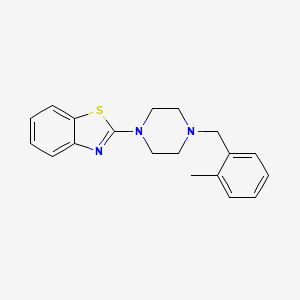
![N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B2438381.png)
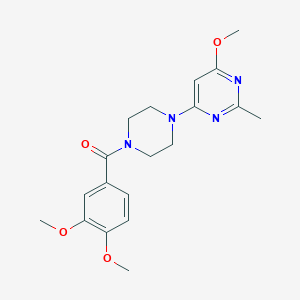
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2438384.png)
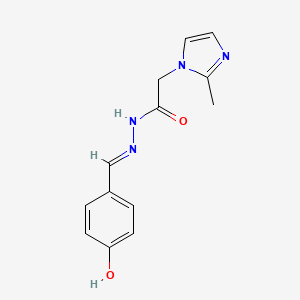

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2438387.png)
